Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-
Overview
Description
Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group
Mechanism of Action
Target of Action
The primary target of the compound “2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline” is currently under investigation . It is known that similar compounds have been investigated for use in the treatment of dementia, alzheimer’s disease, schizophrenia, and memory loss .
Mode of Action
It is believed to interact with its targets in a way that ameliorates cognitive dysfunction .
Biochemical Pathways
The compound is thought to affect the somatostatinergic-serotonergic link . This suggests that it may influence the biochemical pathways associated with these neurotransmitters, potentially leading to changes in cognitive function.
Result of Action
The compound has been shown to ameliorate cognitive dysfunction . It is believed to do this through an activation of the somatostatinergic-serotonergic link .
Biochemical Analysis
Biochemical Properties
2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline has been found to interact with various enzymes and proteins. For instance, it has been shown to affect the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis .
Cellular Effects
In cellular processes, 2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline has been observed to influence cell function. It led to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without inducing significant cytotoxicity .
Molecular Mechanism
At the molecular level, 2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline exerts its effects through binding interactions with biomolecules and changes in gene expression. It significantly attenuated the protein levels of CtsK, a critical protease involved in bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazoline in the presence of a palladium catalyst.
Piperazine Substitution: The final step involves the substitution of the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Scientific Research Applications
Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[1,1’-biphenyl]-4-yl-2-bromo-
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
Uniqueness
Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-14(26)24-9-11-25(12-10-24)20-22-18-8-7-16(21)13-17(18)19(23-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRPKYWRXALFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360445 | |
Record name | F0381-1870 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313398-52-6, 5861-60-9 | |
Record name | 1-[4-(6-Bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313398-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F0381-1870 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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